molecular formula C20H26N2O3 B2854688 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide CAS No. 2034431-34-8

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide

Cat. No. B2854688
CAS RN: 2034431-34-8
M. Wt: 342.439
InChI Key: LKTKFCZJCIDCSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nicotinamide group would contribute to its polarity, while the tert-butoxy and phenylethyl groups would add steric bulk .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amide group in nicotinamide is reactive and could participate in condensation or hydrolysis reactions. The ether group could potentially undergo reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of both polar (amide) and nonpolar (tert-butoxy, phenylethyl) groups means it might have moderate solubility in both polar and nonpolar solvents .

Scientific Research Applications

Synthesis and Antineoplastic Activities

The compound 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, as part of the broader family of 6-substituted nicotinamides, has been explored for its synthesis and potential antineoplastic (anti-cancer) activities. These nicotinamide derivatives, including variants with different substitutions at the 6-position of the nicotinamide ring, have been synthesized and tested for their biological activities against cancerous cells. Preliminary screenings have shown that some of these compounds exhibit moderate activity against certain types of leukemia, highlighting their potential in cancer research and treatment strategies (Ross, 1967).

Binding and Hydrolysis by Human Serum Albumin

Research on nicotinate esters, which are chemically related to nicotinamides, has provided insights into their interaction with human serum albumin, an important protein in the human body that can affect drug distribution and metabolism. This research helps to understand how modifications in the nicotinamide structure, such as those in this compound, could influence their binding to, and hydrolysis by, human serum albumin, potentially affecting their pharmacokinetic properties and therapeutic efficacy (Steiner, Mayer, & Testa, 1992).

Antiprotozoal Activity

Further extending the scope of research, aza-analogues of furamidine, which share structural similarities with 6-substituted nicotinamides, have been synthesized and evaluated for their antiprotozoal activities. These studies have demonstrated significant efficacy against protozoan pathogens such as Trypanosoma and Plasmodium species, offering a glimpse into the potential use of this compound and its derivatives in treating protozoal infections (Ismail et al., 2003).

Fluorescent Analogues for Biochemical Studies

In the realm of biochemical research, the development of fluorescent analogues of nicotinamide adenine dinucleotide (NAD), which is a key coenzyme in redox reactions, has provided powerful tools for studying enzyme mechanisms and cellular processes. By synthesizing and utilizing fluorescent compounds that mimic the structure of NAD, researchers can trace and analyze the dynamics of enzymatic reactions in real time, offering insights into the roles of nicotinamide derivatives such as this compound in cellular metabolism (Barrio, Secrist, & Leonard, 1972).

Novel Herbicides from Nicotinamide Derivatives

Explorations into the herbicidal potential of nicotinamide derivatives have led to the discovery of compounds with significant activity against various weeds. By synthesizing and testing N-(arylmethoxy)-2-chloronicotinamides, researchers have identified several compounds with promising herbicidal properties, paving the way for the development of new, effective weed control agents. This line of research suggests that modifications to the nicotinamide structure, such as those seen in this compound, can result in compounds with useful applications in agriculture (Yu et al., 2021).

properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(1-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15(16-8-6-5-7-9-16)22-19(23)17-10-11-18(21-14-17)24-12-13-25-20(2,3)4/h5-11,14-15H,12-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTKFCZJCIDCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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